molecular formula C6H14Sn B15488993 Stannane, trimethyl(1-methylethenyl)- CAS No. 3043-46-7

Stannane, trimethyl(1-methylethenyl)-

Cat. No.: B15488993
CAS No.: 3043-46-7
M. Wt: 204.89 g/mol
InChI Key: YYEOLLLVXKUAGI-UHFFFAOYSA-N
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Description

Stannane, trimethyl(1-methylethenyl)- (CAS 3531-46-2) is an organotin compound with the molecular formula C₆H₁₆Sn and a molecular weight of 206.901 g/mol. Its structure consists of a tin atom bonded to three methyl groups and a 1-methylethenyl (isopropenyl) group. This compound is notable for its applications in organic synthesis, particularly in cross-coupling reactions and as a precursor for functionalized organotin derivatives. Key thermochemical properties include a gas-phase enthalpy of formation (ΔfH°gas = 82.70 ± 6.30 kJ/mol) and ionization energies ranging from 7.91–8.21 eV, reflecting moderate electron-donating capabilities of its substituents .

Properties

CAS No.

3043-46-7

Molecular Formula

C6H14Sn

Molecular Weight

204.89 g/mol

IUPAC Name

trimethyl(prop-1-en-2-yl)stannane

InChI

InChI=1S/C3H5.3CH3.Sn/c1-3-2;;;;/h1H2,2H3;3*1H3;

InChI Key

YYEOLLLVXKUAGI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)[Sn](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Organotin Compounds

Structural and Functional Group Variations

Trimethyl(phenylmethyl)stannane (CAS 4314-94-7)
  • Formula : C₁₀H₁₆Sn
  • Substituents : Three methyl groups + benzyl (phenylmethyl) group.
  • Thermochemical Data :
    • ΔfH°gas = 26.20 ± 4.70 kJ/mol (lower than the target compound, indicating higher stability due to aromatic conjugation) .
  • Reactivity : The benzyl group enhances stability via resonance but reduces electrophilicity compared to the alkenyl group in trimethyl(1-methylethenyl)stannane.
Trimethyl(phenyl)tin (CAS MFCD00134316)
  • Formula : C₆H₅Sn(CH₃)₃
  • Substituents : Three methyl groups + phenyl group.
  • Applications : Used in catalysis and material science. The phenyl group introduces steric bulk and electron-withdrawing effects, slowing transmetallation reactions compared to alkenyl-substituted stannanes .
Tetraethylstannane (CAS 597-64-8)
  • Formula : C₈H₂₀Sn
  • Substituents : Four ethyl groups.
  • Properties : Higher molecular weight (234.954 g/mol ) and lipophilicity due to alkyl saturation. Lacks the reactivity of the alkenyl group, making it less versatile in cross-coupling reactions .

Thermochemical and Electronic Properties

Compound ΔfH°gas (kJ/mol) Ionization Energy (eV) Molecular Weight (g/mol)
Trimethyl(1-methylethenyl)stannane 82.70 ± 6.30 8.08 ± 0.05 206.901
Trimethyl(phenylmethyl)stannane 26.20 ± 4.70 Not reported 244.33
Tetraethylstannane Not reported Not reported 234.954
  • Ionization energies correlate with substituent electron-donating capacity: methyl and alkenyl groups are moderate donors, while phenyl groups are weaker due to conjugation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trimethyl(1-methylethenyl)stannane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or transmetallation reactions. For example, reacting trimethyltin chloride with a vinylic Grignard reagent (e.g., 1-methylethenylmagnesium bromide) under anhydrous conditions in tetrahydrofuran (THF) at low temperatures (-78°C to 0°C) can yield the target compound. Solvent choice, temperature control, and stoichiometric ratios are critical to minimizing side reactions like β-hydride elimination. Reaction progress can be monitored via thin-layer chromatography (TLC) or 119^{119}Sn NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of trimethyl(1-methylethenyl)stannane?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^{1}H and 13^{13}C NMR to confirm vinyl and methyl group environments; 119^{119}Sn NMR for tin coordination geometry.
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) or high-resolution MS to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identification of Sn-C and C=C stretching vibrations.
    Cross-referencing data with computational simulations (e.g., density functional theory, DFT) enhances accuracy .

Q. How can thermodynamic properties (e.g., enthalpy of formation) of trimethyl(1-methylethenyl)stannane be experimentally determined?

  • Methodological Answer : Combustion calorimetry is commonly used to measure enthalpy of formation (ΔfH\Delta_fH^\circ). For example, the compound is combusted in oxygen, and heat release is quantified. Phase change data (e.g., ΔvapH\Delta_{vap}H) can be obtained via vapor pressure measurements. Discrepancies in literature values (e.g., ±4 kJ/mol) may arise from impurities or calibration errors, necessitating replicate experiments and error analysis .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of trimethyl(1-methylethenyl)stannane in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations can model transition states and activation energies for reactions like Stille couplings. Key parameters include bond dissociation energies (Sn-C vs. C-C) and steric maps of the vinyl group. Experimental validation involves comparing predicted reaction rates (e.g., kcalcdk_{calcd}) with observed kinetics from 119^{119}Sn NMR or GC-MS data. Discrepancies may highlight overlooked solvent effects or catalytic intermediates .

Q. What experimental strategies resolve contradictions in reported thermodynamic or kinetic data for organotin compounds like trimethyl(1-methylethenyl)stannane?

  • Methodological Answer : Contradictions often arise from differing experimental setups (e.g., solvent polarity, temperature gradients). A systematic approach includes:

  • Meta-analysis : Compile datasets from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers.
  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere, ultra-pure reagents).
  • Advanced Calorimetry : Use microcalorimeters for high-precision ΔfH\Delta_fH^\circ measurements.
    For example, inconsistencies in ΔcH\Delta_cH^\circ values (±4.2 kJ/mol) may require revisiting calibration standards .

Q. How do steric and electronic factors influence the substitution reactivity of trimethyl(1-methylethenyl)stannane with electrophilic agents?

  • Methodological Answer : Steric bulk from the trimethyltin group and electron density from the vinyl moiety dictate reactivity. Experimental design considerations:

  • Steric Maps : X-ray crystallography or DFT-optimized structures to quantify spatial hindrance.
  • Kinetic Studies : Monitor reaction rates (e.g., with aryl halides) under varying temperatures to derive Arrhenius parameters.
  • Electronic Probes : Hammett plots using substituted electrophiles to correlate substituent effects with reaction rates.
    Steric hindrance typically slows substitution, while electron-rich vinyl groups enhance nucleophilicity .

Q. What methodologies are employed to assess the potential bioactivity or toxicity of trimethyl(1-methylethenyl)stannane in enzymatic systems?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Incubate the compound with target enzymes (e.g., cytochrome P450) and measure activity via spectrophotometry or fluorometry.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities between the stannane and proteins.
  • Computational Docking : Predict interaction sites using molecular docking software (e.g., AutoDock).
    Toxicity profiling requires adherence to ethical guidelines, as organotin compounds are often cytotoxic .

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